molecular formula C12H18O B14730858 (3-Ethoxybutyl)benzene CAS No. 7107-21-3

(3-Ethoxybutyl)benzene

Cat. No.: B14730858
CAS No.: 7107-21-3
M. Wt: 178.27 g/mol
InChI Key: KTGMTPQMIKBMFH-UHFFFAOYSA-N
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Description

(3-Ethoxybutyl)benzene (C₆H₅-(CH₂)₃-O-CH₂CH₃) is a substituted benzene derivative featuring a butyl chain terminated by an ethoxy group at the third carbon. This structure combines the aromatic stability of benzene with the steric and electronic effects of the ethoxybutyl substituent. The ethoxy group (-OCH₂CH₃) enhances solubility in polar solvents compared to non-polar alkyl chains, while the butyl spacer modulates lipophilicity and conformational flexibility.

Properties

CAS No.

7107-21-3

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

3-ethoxybutylbenzene

InChI

InChI=1S/C12H18O/c1-3-13-11(2)9-10-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3

InChI Key

KTGMTPQMIKBMFH-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)CCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethoxybutyl)benzene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with 3-ethoxybutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Ethoxybutyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are commonly employed.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Nitro, sulfonic, or halogenated derivatives of this compound.

Scientific Research Applications

(3-Ethoxybutyl)benzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex aromatic compounds and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Ethoxybutyl)benzene involves its interaction with molecular targets through various pathways:

    Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions where electrophiles replace hydrogen atoms on the ring.

    Oxidation and Reduction: The ethoxybutyl group can be oxidized or reduced, leading to changes in the compound’s chemical structure and properties.

    Molecular Interactions: The compound can interact with enzymes, receptors, or other biomolecules, influencing biological processes.

Comparison with Similar Compounds

The unique properties of (3-Ethoxybutyl)benzene emerge when compared to compounds with analogous substituents. Key structural variations include substituent position , chain length , and functional group composition . Below is a detailed analysis:

Substituent Position

The position of the ethoxy group relative to the benzene ring significantly impacts reactivity and applications:

  • 1-Ethoxy-3-methylbenzene (meta-substituted ethoxy): Exhibits higher thermal stability and distinct reactivity in electrophilic substitution compared to para-substituted analogs due to steric hindrance and electronic effects .
  • 1-Chloro-3-ethoxybenzene : The meta-chloro substitution enhances electrophilic substitution resistance but reduces solubility in polar solvents compared to this compound .

Table 1: Positional Effects on Key Properties

Compound Substituent Position Key Property Reference
This compound Butyl chain (C3) Balanced lipophilicity/solubility Inferred
1-Ethoxy-4-methylbenzene Para-methyl Higher crystallinity
1-Chloro-3-ethoxybenzene Meta-chloro Reduced solubility, enhanced stability
Chain Length and Functional Groups

The ethoxybutyl chain distinguishes this compound from shorter or unsaturated analogs:

  • Benzene, (1-ethoxy-3-butenyl)- : The unsaturated butenyl group increases reactivity in addition reactions (e.g., hydrogenation) but reduces stability under oxidative conditions compared to the saturated butyl chain in this compound .
  • 3-(Ethoxymethyl)benzoic acid: The ethoxymethyl group adjacent to a carboxylic acid enhances acidity (pKa ~4.2) but limits thermal stability compared to non-acidic analogs .

Table 2: Chain and Functional Group Comparisons

Compound Functional Group Key Property Reference
This compound Ethoxybutyl Moderate reactivity, good solubility Inferred
Benzene, (1-ethoxy-3-butenyl)- Ethoxy + butenyl High reactivity in hydrogenation
3-(Ethoxymethyl)benzoic acid Ethoxymethyl + COOH Enhanced acidity, lower thermal stability

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